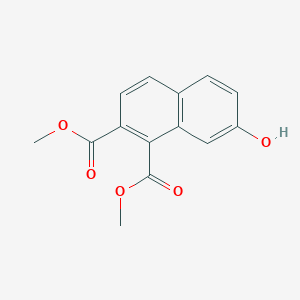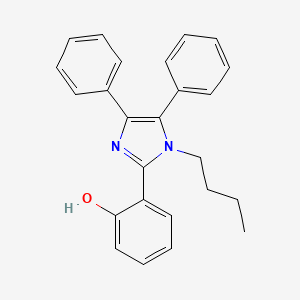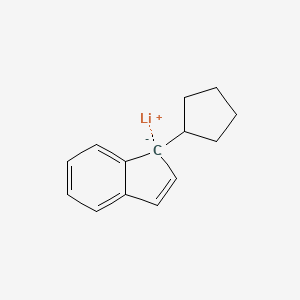
lithium;1-cyclopentylinden-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-cyclopentylinden-1-ide is an organolithium compound that features a lithium atom bonded to a cyclopentylinden-1-ide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopentylinden-1-ide typically involves the reaction of cyclopentylinden-1-ide with a lithium reagent. One common method is the deprotonation of cyclopentylinden-1-ide using a strong base such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as follows:
Cyclopentylinden-1-ide+Butyllithium→this compound+Butane
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve high yields and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-cyclopentylinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentylinden-1-ide derivatives.
Reduction: It can be reduced to form lithium hydride and cyclopentylinden-1-ide.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylinden-1-ide oxides, while substitution reactions can produce a variety of cyclopentylinden-1-ide derivatives.
Aplicaciones Científicas De Investigación
Lithium;1-cyclopentylinden-1-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of lithium;1-cyclopentylinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The cyclopentylinden-1-ide moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
Lithium cyclopentadienide: Another organolithium compound with similar reactivity but different structural features.
Sodium cyclopentadienide: Similar to lithium cyclopentadienide but with sodium instead of lithium.
Potassium cyclopentadienide: Similar to lithium cyclopentadienide but with potassium instead of lithium.
Uniqueness
Lithium;1-cyclopentylinden-1-ide is unique due to the presence of the cyclopentylinden-1-ide moiety, which imparts distinct chemical properties and reactivity compared to other cyclopentadienide derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
433330-95-1 |
|---|---|
Fórmula molecular |
C14H15Li |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
lithium;1-cyclopentylinden-1-ide |
InChI |
InChI=1S/C14H15.Li/c1-2-6-11(5-1)14-10-9-12-7-3-4-8-13(12)14;/h3-4,7-11H,1-2,5-6H2;/q-1;+1 |
Clave InChI |
RNWAFPRAPIHQHI-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1CCC(C1)[C-]2C=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
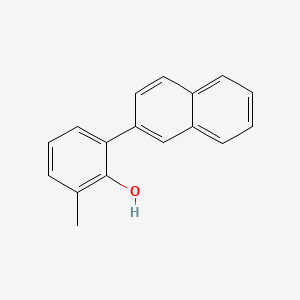
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)

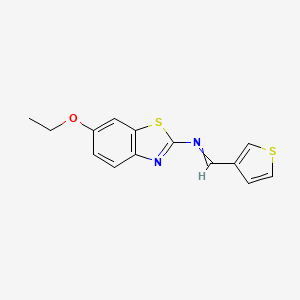
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
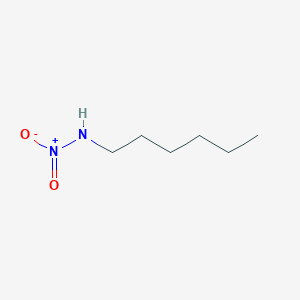
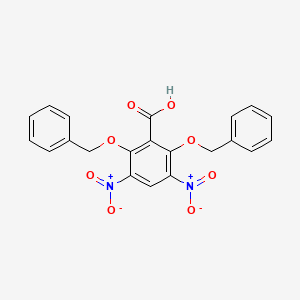
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
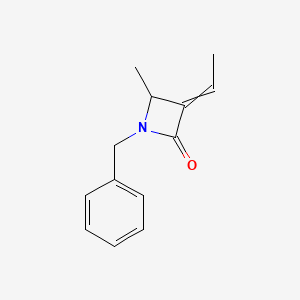
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
